N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine
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Overview
Description
N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a 4,5-dimethoxy-2-nitrobenzyl group attached to a 1,2-diphenylethanamine backbone. The presence of the nitrobenzyl group makes it particularly interesting for photochemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrobenzyl intermediate. This intermediate can be synthesized from 4,5-dimethoxy-2-nitrobenzyl alcohol, which is obtained through the nitration of 4,5-dimethoxybenzyl alcohol . The final step involves the reaction of the intermediate with 1,2-diphenylethanamine under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon, and oxidizing agents like potassium permanganate. The reactions typically require controlled temperatures and may involve solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.
Scientific Research Applications
N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine has several scientific research applications:
Chemistry: Used as a photolabile protecting group in organic synthesis, allowing for the controlled release of functional groups upon exposure to light
Biology: Employed in caging technology to create photoactivatable compounds for studying biological processes.
Industry: Utilized in the synthesis of photolabile monomers and other materials for advanced applications.
Mechanism of Action
The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine involves the photolysis of the nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction that releases the active compound. This process is highly specific and allows for precise spatiotemporal control over the release of the active molecule .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl alcohol: A precursor in the synthesis of the target compound.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a photolabile protecting reagent in peptide and nucleotide synthesis.
4,5-Methylenedioxy-2-nitrobenzyl alcohol: Another photolabile compound with similar properties.
Uniqueness
N-(4,5-dimethoxy-2-nitrobenzyl)-1,2-diphenylethanamine stands out due to its unique combination of the nitrobenzyl group and the diphenylethanamine backbone
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1,2-diphenylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-28-22-14-19(21(25(26)27)15-23(22)29-2)16-24-20(18-11-7-4-8-12-18)13-17-9-5-3-6-10-17/h3-12,14-15,20,24H,13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNCSTLNRCRZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNC(CC2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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